5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-[(prop-2-yn-1-yl)oxy]benzaldehyde with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Known for its use as a chelating agent for iron and in spectrophotometric determination of iron levels.
5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione: Used in the synthesis of hybrid compounds with antibacterial activities.
Uniqueness
5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
106823-25-0 |
---|---|
Molecular Formula |
C24H17N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5,6-diphenyl-3-(2-prop-2-ynoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C24H17N3O/c1-2-17-28-21-16-10-9-15-20(21)24-25-22(18-11-5-3-6-12-18)23(26-27-24)19-13-7-4-8-14-19/h1,3-16H,17H2 |
InChI Key |
LZWRXRFEGJTYAD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC=C1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.